molecular formula C17H19N3O2 B244895 N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide

N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide

Cat. No.: B244895
M. Wt: 297.35 g/mol
InChI Key: MHSPIEJXDVPJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide is a synthetic organic compound with the molecular formula C17H19N3O2 It is characterized by the presence of a nicotinamide moiety linked to a phenyl ring substituted with a pentanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide typically involves the following steps:

    Formation of the Nicotinamide Moiety: Nicotinic acid is converted to nicotinamide through an amide formation reaction.

    Substitution Reaction: The phenyl ring is functionalized with a pentanoylamino group through a substitution reaction. This can be achieved by reacting the appropriate aniline derivative with pentanoyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The nicotinamide moiety is then coupled with the substituted phenyl ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Pentanoyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring or nicotinamide moiety.

    Reduction: Reduced forms of the compound, potentially altering the amide or phenyl ring.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:

    Nicotinamide: A simpler compound with a similar nicotinamide moiety but lacking the substituted phenyl ring.

    N-phenyl nicotinamide: Similar structure but without the pentanoylamino group.

    N-[3-(butanoylamino)phenyl]nicotinamide: Similar structure with a butanoylamino group instead of a pentanoylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[3-(pentanoylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H19N3O2/c1-2-3-9-16(21)19-14-7-4-8-15(11-14)20-17(22)13-6-5-10-18-12-13/h4-8,10-12H,2-3,9H2,1H3,(H,19,21)(H,20,22)

InChI Key

MHSPIEJXDVPJRF-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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